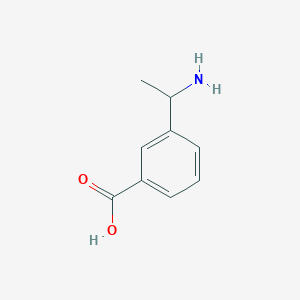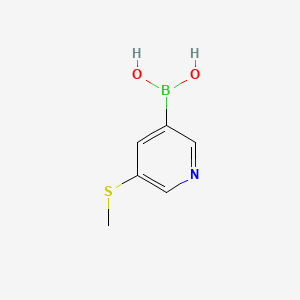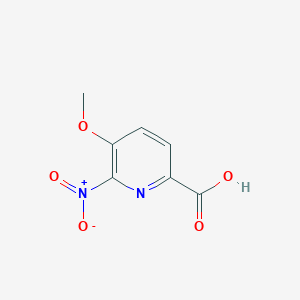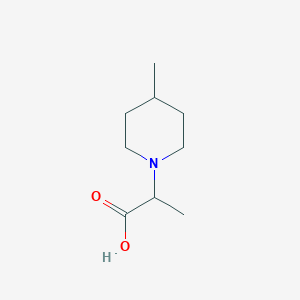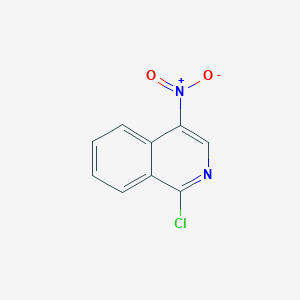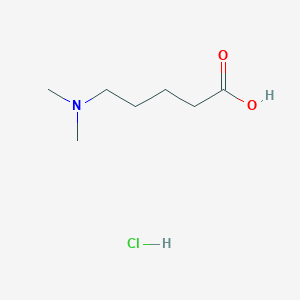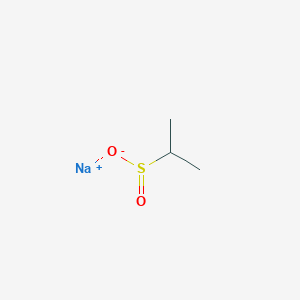
Sodium propane-2-sulfinate
Overview
Description
Sodium propane-2-sulfinate, also known as sodium 2-propanesulfinate, is an organosulfur compound with the molecular formula C₃H₇NaO₂S. It is a white, crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their versatile reactivity and applications in various chemical transformations .
Mechanism of Action
Target of Action
Sodium propane-2-sulfinate is primarily targeted towards the synthesis of organosulfur compounds . It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Mode of Action
This compound interacts with its targets by emerging as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . It plays a significant role in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of S–S, N–S, and C–S bonds . The compound contributes to the synthesis of various organosulfur compounds, impacting downstream effects such as the development of sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of many valuable organosulfur compounds . These include thiosulfonates, sulfonamides, sulfides, and sulfones, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propane-2-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides with sodium sulfite. This method typically requires controlled reaction conditions, including specific temperatures and pH levels, to ensure the successful formation of the sulfinate salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using sulfonyl chlorides and sodium sulfite. The reaction is carried out in aqueous media, and the product is isolated through crystallization and purification steps to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium propane-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic conditions.
Major Products:
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions.
Scientific Research Applications
Sodium propane-2-sulfinate has a wide range of applications in scientific research:
Biology: It serves as a reagent in bioconjugation and labeling studies.
Medicine: It is explored for its potential in drug development and as a precursor for biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Comparison: Sodium propane-2-sulfinate is unique due to its specific alkyl chain length, which influences its reactivity and the types of products it can form. Compared to sodium methanesulfinate and sodium ethanesulfinate, it offers different steric and electronic properties, making it suitable for specific synthetic applications. Sodium benzenesulfinate, on the other hand, has an aromatic ring, which imparts different reactivity patterns compared to the aliphatic this compound .
Properties
IUPAC Name |
sodium;propane-2-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S.Na/c1-3(2)6(4)5;/h3H,1-2H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHNUOJMKNMLA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635608 | |
| Record name | Sodium propane-2-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-19-4 | |
| Record name | Sodium propane-2-sulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium propane-2-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




